Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyraNAside
Description
Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (CAS: 17791-37-6) is a fully benzylated glucose derivative in which all hydroxyl groups are protected by benzyl ethers, leaving the anomeric methoxy group as the reactive site. This compound is widely used as a glycosyl donor or intermediate in carbohydrate synthesis due to its stability and controlled reactivity during glycosylation reactions . Its β-anomeric configuration ensures stereoselective coupling, making it indispensable for constructing complex oligosaccharides and glycoconjugates. Applications span enzymatic inhibition studies (e.g., β-glucosidase inhibition) and biomedical research, particularly in probing carbohydrate-protein interactions .
Properties
CAS No. |
19488-61-0 |
|---|---|
Molecular Formula |
C35H38O6 |
Origin of Product |
United States |
Preparation Methods
Stereochemical Control
Retaining β-configuration necessitates careful selection of activators and bases. Triethylamine in dichloromethane minimizes anomerization, whereas stronger bases (e.g., DBU) may induce α/β mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the free hydroxyl groups.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Methyl β-D-glucopyranoside.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate for Synthesis : This compound serves as an important intermediate in the synthesis of complex carbohydrates and glycosides. Its ability to protect hydroxyl groups makes it ideal for sequential reactions without compromising the functional groups needed for further transformations .
- Glycosylation Reactions : Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is utilized in glycosylation studies to form oligosaccharides. The compound's structure allows for controlled glycosidic bond formation under mild conditions .
Biology
- Carbohydrate-Protein Interactions : The compound plays a crucial role in studying carbohydrate-protein interactions. It can be used to investigate how carbohydrates influence biological processes such as cell signaling and immune responses .
- Cell Surface Recognition : Researchers employ this compound to explore mechanisms of cell surface recognition and adhesion processes mediated by carbohydrates .
Medicine
- Drug Delivery Systems : Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance drug solubility and bioavailability .
- Therapeutic Agents : The compound is also a precursor for synthesizing various therapeutic agents aimed at treating diseases related to carbohydrate metabolism .
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is used to produce glycosylated compounds that are vital in food and pharmaceutical industries. Its protective groups facilitate the synthesis of complex molecules that are otherwise challenging to obtain .
- Organic Synthesis : Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside acts as a protecting group in organic synthesis processes, allowing chemists to carry out multiple transformations without losing critical functional groups .
Case Study 1: Glycosylation Techniques
A study demonstrated the effectiveness of methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside in glycosylation reactions where it was successfully used to synthesize complex oligosaccharides with high yields. The researchers highlighted the importance of controlling reaction conditions to optimize yield and selectivity.
Case Study 2: Drug Delivery Systems
In another investigation focused on drug delivery systems, methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside was incorporated into nanoparticles designed for targeted drug delivery. Results showed improved drug stability and release profiles compared to conventional delivery methods.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside primarily involves its role as a protecting group in synthetic chemistry. The benzyl groups protect the hydroxyl functionalities during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the benzyl groups can be selectively removed under reductive conditions, revealing the free hydroxyl groups for further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anomeric Configuration Variants
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside Differs in the α-anomeric configuration, which alters reactivity and product stereochemistry. For example, in glycosylation reactions, α-donors often yield mixed α/β products unless stereoselective catalysts (e.g., zinc acetate) are employed . Example Synthesis: Zinc acetate-catalyzed glycosylation of glucopyranosyl chloride with alcohols yields exclusively β-anomers (75% yield for n-hexyl derivative), whereas α-anomers require alternative methods .
- Methyl 2,3,4,6-tetra-O-benzyl-β-D-mannopyranoside A mannose analogue with a C2 hydroxyl inversion. This structural change significantly impacts biological activity, as mannose derivatives are often involved in immune recognition pathways. Synthesis typically follows similar benzylation protocols but with mannose starting material .
Table 1: Anomeric and Stereochemical Comparison
Variants with Alternative Protecting Groups
- Methyl 2,3,4,6-tetra-O-galloyl-β-D-glucopyranoside Galloyl groups replace benzyl ethers, introducing antioxidant properties. This derivative is used in natural product isolation (e.g., from Ferula lutea) and exhibits radical scavenging activity in DPPH/ABTS assays .
- Methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside Methyl ethers provide enhanced solubility in polar solvents but reduce stability under acidic conditions. Used in NMR spectroscopy as a reference compound .
Table 2: Protecting Group Impact on Properties
Glycosylation Efficiency and Stereoselectivity
Methyl tetra-O-benzyl-β-D-glucopyranoside outperforms analogues in stereoselective coupling. For example:
- With Thioglycoside Donors: CuBr₂/TfOH activation achieves 70–95% yield for β-linked disaccharides (e.g., compound 11β in ), whereas α/β mixtures require chromatographic separation .
- Compared to Galactose/Mannose Analogues: Benzyl-protected galactose donors (e.g., compound 20 in ) show lower yields (46%) due to steric challenges in axial C4-OH positioning .
Biological Activity
Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (CAS No. 19488-61-0) is a glycoside derivative of D-glucose characterized by the presence of benzyl protecting groups at the hydroxyl positions. This compound has garnered interest in various fields of research due to its potential biological activities and applications in synthetic organic chemistry.
- Molecular Formula : CHO
- Molar Mass : 554.68 g/mol
- Appearance : Colorless liquid
- Purity : Typically ≥95% (HPLC)
Synthesis
The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside typically involves the protection of glucose's hydroxyl groups through benzylation. Common methods include:
- Conversion of D-glucose to its methyl glycoside.
- Benzylation using benzyl chloride in the presence of bases like sodium hydride or potassium carbonate.
Antimicrobial Properties
Research indicates that Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside exhibits antimicrobial activity against various bacterial strains. A study conducted by Shinkiti Koto et al. demonstrated that derivatives of this compound showed significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at combating infections .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. In vitro assays have shown that Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside can scavenge free radicals effectively, indicating its potential use as a natural antioxidant in food and cosmetic industries .
Glycosylation Reactions
In carbohydrate chemistry, this compound serves as an important intermediate for glycosylation reactions. Its ability to participate in these reactions allows for the synthesis of complex carbohydrates and glycosides, which are vital in various biological systems and therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study published in Chemistry Letters explored the antimicrobial effects of various glycosides derived from Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside against pathogenic bacteria. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
- Antioxidant Potential : Research conducted on the antioxidant capacity of this compound involved DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The findings suggested that Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside possesses a notable ability to reduce oxidative stress markers in cellular models .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Fewer benzyl groups | Lower antimicrobial activity |
| Methyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside | Derived from D-galactose | Similar antioxidant properties |
| 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose | Uses acetyl groups instead of benzyl | Different reactivity profiles |
The biological activities of Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside are largely attributed to its structural features:
- Antimicrobial Action : The benzyl groups enhance lipophilicity allowing better membrane penetration.
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
Q & A
Basic: What are the standard synthetic protocols for preparing Methyl 2,3,4,6-tetra-OOO-benzyl-β-D-glucopyranoside, and how are reaction yields optimized?
Answer:
The synthesis typically involves glycosylation of 2,3,4,6-tetra--benzyl-D-glucopyranosyl chloride with alcohols (e.g., methyl alcohol) under controlled conditions. Key steps include:
- Activation: Use of glycosyl chlorides as donors, activated via Lewis acids (e.g., AgOTf) or Brønsted acids (e.g., TfOH) to promote nucleophilic substitution .
- Purification: Column chromatography with gradients of ethyl acetate/hexane (e.g., 2:8 v/v) to isolate the β-anomer selectively, achieving yields of 60–70% .
- Optimization: Excess acceptor alcohol (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) minimize side reactions. Anomeric purity is confirmed via optical rotation ( values: +4.65 to +92.685°) and HRMS .
Basic: How is the structural integrity of Methyl 2,3,4,6-tetra-OOO-benzyl-β-D-glucopyranoside validated post-synthesis?
Answer:
Analytical techniques are combined to confirm structure and stereochemistry:
- NMR Spectroscopy: H and C NMR identify benzyl group positions (δ 7.2–7.4 ppm for aromatic protons) and anomeric configuration (β-linkage confirmed by ≈ 7–8 Hz) .
- Mass Spectrometry: HRMS-ESI validates molecular weight (e.g., [M + Na] at m/z 663.3186 vs. calc. 663.3118) .
- Optical Rotation: High positive values confirm β-configuration and purity .
Advanced: What strategies are employed to control anomeric selectivity during glycosylation reactions using this compound as a donor?
Answer:
Anomeric control depends on:
- Activation Method: Thioglycoside donors (e.g., 1-thio derivatives) activated with Hg(II) or FeCl₃ yield β-selectivity via in situ inversion .
- Solvent Effects: Polar solvents (e.g., EtCN) favor β-selectivity (α/β ratios ≤ 1:4.1), while non-polar solvents (CH₂Cl₂) reduce stereoselectivity .
- Protecting Groups: Benzyl groups prevent unwanted side reactions but may sterically hinder α-attack, enhancing β-selectivity .
Advanced: How do researchers resolve contradictions in reported glycosylation yields or anomeric ratios across studies?
Answer:
Discrepancies arise from variations in:
- Catalyst Loading: Excess TfOH (≥0.2 eq.) can over-activate donors, reducing selectivity .
- Temperature: Lower temperatures (−40°C) favor kinetic β-products, while room temperature promotes thermodynamic equilibration .
- Acceptor Reactivity: Electron-deficient acceptors (e.g., 4-nitrophenyl) yield higher β-selectivity (α/β = 1:15) compared to methyl acceptors .
Cross-validation via standardized protocols (e.g., Schmidt’s "armed-disarmed" approach) ensures reproducibility .
Advanced: What methodologies enable the chemoenzymatic synthesis of complex glycans using this compound?
Answer:
The benzyl-protected glucopyranoside serves as a stable intermediate for enzymatic elongation:
- Enzymatic Glycosylation: Glycosyltransferases (e.g., β-1,4-galactosyltransferase) selectively modify deprotected hydroxyls after benzyl group removal .
- Substrate Engineering: Chemoenzymatic cascades combine chemical synthesis (e.g., thioglycoside activation) with enzymatic specificity to build branched oligosaccharides (e.g., blood group antigens) .
Advanced: How do protecting group strategies impact the compound’s reactivity in multi-step syntheses?
Answer:
Benzyl groups provide orthogonal protection:
- Stability: Resistant to acidic/basic conditions, enabling sequential deprotection (e.g., hydrogenolysis for global deprotection) .
- Regioselectivity: Bulky benzyl groups sterically shield C2/C3 hydroxyls, directing glycosylation to C4/C6 positions in acceptors .
- Orthogonal Systems: Benzylidene acetals (e.g., 4,6--benzylidene) allow selective C2/C3 functionalization .
Advanced: What are the limitations of current synthetic methods for this compound, and how are they addressed?
Answer:
Key challenges include:
- Low Yields in Polar Solvents: EtCN improves β-selectivity but reduces yields (57–73%); optimizing donor-acceptor ratios (1.5:1) mitigates this .
- Stereochemical Drift: Anomerization during prolonged reactions is minimized by low-temperature (−40°C) protocols .
- Scalability: Column chromatography limitations are addressed by polymer-supported reagents or fluorous-tag purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
